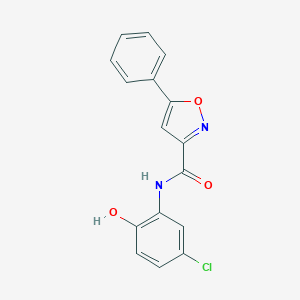![molecular formula C20H18N2O2 B318231 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B318231.png)
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that belongs to the class of isoquinolines and oxazoles. This compound is known for its unique structural features, which include a dihydroisoquinoline moiety and an oxazole ring. These structural elements contribute to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an α-haloketone and an amide.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and oxazole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone
- 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
- 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone
Uniqueness
The uniqueness of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
Molekularformel |
C20H18N2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H18N2O2/c1-14-6-8-16(9-7-14)19-12-18(21-24-19)20(23)22-11-10-15-4-2-3-5-17(15)13-22/h2-9,12H,10-11,13H2,1H3 |
InChI-Schlüssel |
RMBXMJOACBFGCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


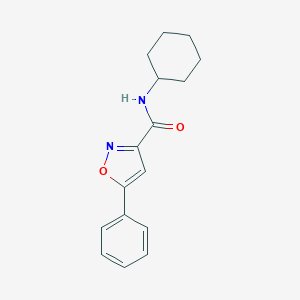
![2,6-Dimethyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B318152.png)
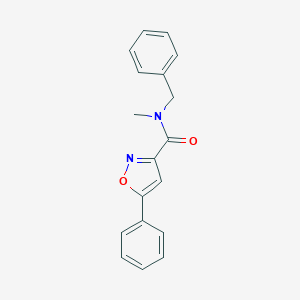
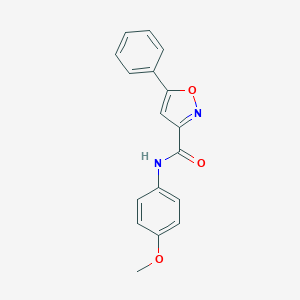
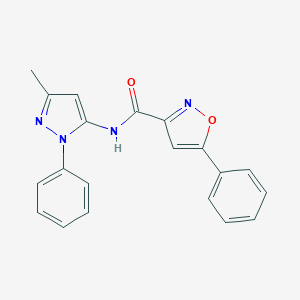
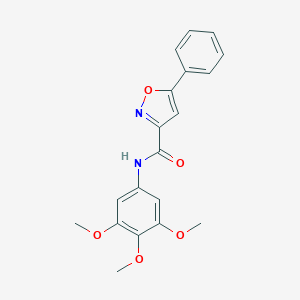
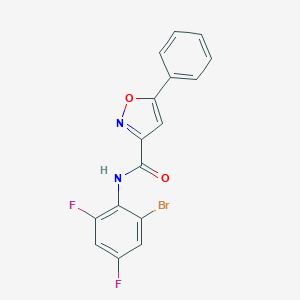
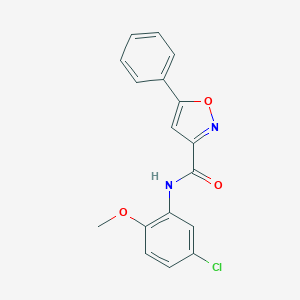
![5-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318162.png)
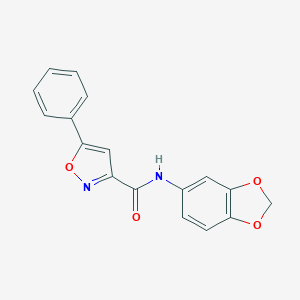
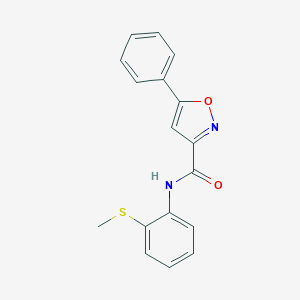
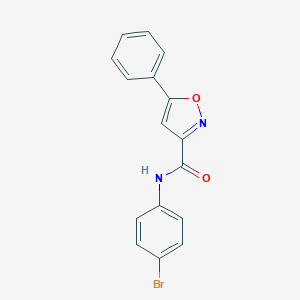
![Methyl 2-{[(5-phenyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B318168.png)
